Kansuinine A

Übersicht

Beschreibung

Kansuinine A is a natural product found in Euphorbia kansui with data available.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Study

A pharmacokinetic study using LC-MS/MS method established the measurement of Kansuinine A in rat plasma. This provided insights for drug development and clinical applications of this compound (Jiang, Liu, & Xue, 2021).

Synthesis Research

Research on the synthesis of this compound involves creating its cyclopentane segment, a significant step in its total synthesis, highlighting the compound's complex structure and potential pharmaceutical applications (Shimokawa, Takamura, & Uemura, 2007).

Cytotoxicity Analysis

Studies have shown that this compound, among other terpenoids isolated from Euphorbia kansui, exhibits cytotoxicity against human normal cell lines, which is crucial for understanding its potential therapeutic applications and safety profile (Zhang et al., 2012).

Potential for COVID-19 Treatment

This compound has been identified as a compound with potential traits for the treatment of COVID-19 due to its affinity and binding properties with key proteins associated with the virus (Khan & Roomi, 2020).

Anti-Tumor Components

Bioassay-guided separation identified this compound as one of the anti-tumor components in Euphorbia kansui, demonstrating its potential in cancer treatment (Ma, Yang, Lu, & Zhang, 2016).

Inhibitory Effect on IL-6-Induced Stat3 Activation

This compound has been found to inhibit IL-6-induced Stat3 activation, suggesting its potential use in treating conditions associated with abnormal IL-6 signaling (Chang et al., 2010).

Anti-Proliferation Activity in Cancer Cells

Research indicates that this compound, along with other terpenoids from Euphorbia kansui, exhibits significant anti-proliferation activities in various human cancer cell lines, underscoring its potential as an anticancer agent (Hou et al., 2017).

Proinflammatory Constituents

This compound is identified as a key proinflammatory constituent of Euphorbia kansui roots, important for understanding its role in inflammatory responses (Shu et al., 2009).

Fibroblast Survival Assay

In a study focusing on TrkA fibroblast survival, this compound showed potential biological activity, indicating its relevance in cell survival and growth processes (Pan et al., 2004).

Termiticidal Activity

Interestingly, this compound has been tested for termiticidal activity, demonstrating its potential use in pest control applications (Shi, Izumi, Baba, & Nakajima, 2008).

Xenopus Embryonic Cells Study

This compound was studied for its effects on the proliferation of embryonic cells from Xenopus embryos, providing insights into its mechanism of action at the cellular level (Okouchi et al., 2005).

Eigenschaften

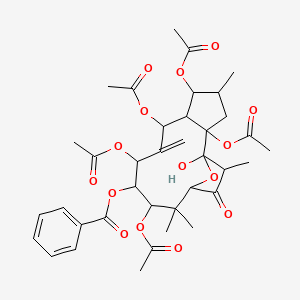

IUPAC Name |

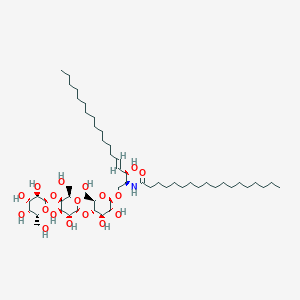

(2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46O15/c1-17-16-36(51-24(8)42)26(28(17)46-20(4)38)29(47-21(5)39)18(2)30(48-22(6)40)31(50-34(44)25-14-12-11-13-15-25)33(49-23(7)41)35(9,10)32-27(43)19(3)37(36,45)52-32/h11-15,17,19,26,28-33,45H,2,16H2,1,3-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHCUWUNVKZFBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(=O)C(C2(O3)O)C)(C)C)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-1,3-dimethyl-8-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B1243780.png)

![4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide](/img/structure/B1243786.png)